
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dimethoxyphosphoryl group attached to an acetate backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as methyl acetate, tert-butyl carbamate, and dimethyl phosphite.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphosphoryl group, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or phosphonates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Protecting Group: The Boc group serves as a protecting group for amines in multi-step organic syntheses.
Biology
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly enzymes that interact with phosphonate groups.
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to various surfaces or carriers.
Medicine
Drug Development: Investigated for its potential in drug development, particularly as a precursor to bioactive molecules.
Prodrug Design: The compound’s structure allows it to be used in the design of prodrugs that release active drugs under specific conditions.
Industry
Materials Science: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate exerts its effects depends on its application. In enzyme inhibition, the dimethoxyphosphoryl group can mimic the transition state of phosphate ester hydrolysis, thereby inhibiting enzymes that catalyze such reactions. The Boc group provides stability and protection to the amino group, allowing for controlled release or activation in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(dimethoxyphosphoryl)acetate: Lacks the Boc protecting group, making it more reactive but less stable.
Methyl 2-((tert-butoxycarbonyl)amino)-2-(phosphoryl)acetate: Contains a phosphoryl group instead of a dimethoxyphosphoryl group, altering its reactivity and biological interactions.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is unique due to the combination of the Boc-protected amino group and the dimethoxyphosphoryl group. This dual functionality allows for versatile applications in synthesis and research, providing both stability and reactivity as needed.
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is a phosphonated amino acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various biological contexts. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOP, with a molecular weight of approximately 297.24 g/mol. The structure includes a dimethoxyphosphoryl group that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | CHNOP |
Molecular Weight | 297.24 g/mol |
CAS Number | 89524-98-1 |
Solubility | Very soluble |
This compound exhibits several mechanisms of action, primarily through its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which is implicated in neurodegenerative and musculoskeletal diseases. Inhibition of H-PGDS may alleviate symptoms associated with these conditions by modulating inflammatory pathways .
- Antiviral Activity : Preliminary studies indicate that derivatives of phosphonated amino acids can exhibit antiviral properties against various viruses, including HIV and influenza . The mechanism often involves interference with viral replication processes.
- Cellular Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell cycle regulation, impacting cancer cell proliferation and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on H-PGDS Inhibition : A study demonstrated that this compound effectively inhibited H-PGDS in vitro, leading to reduced levels of prostaglandin D. This inhibition was associated with decreased inflammatory responses in models of Duchenne muscular dystrophy .
- Antiviral Efficacy : Another research effort assessed the compound's antiviral activity against HIV. Results indicated that it significantly reduced viral load in treated cells compared to controls, suggesting a potential therapeutic application in HIV treatment .
Biological Activity Summary Table
Q & A
Q. What is a standard synthetic route for Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate, and how is the product characterized?
Basic
A typical synthesis involves dissolving the compound in dichloromethane (DCM), cooling to 0°C, and adding trifluoroacetic acid (TFA) dropwise for Boc-group deprotection. The reaction is stirred at room temperature for 16 hours, followed by solvent removal under reduced pressure. Toluene is added to form a TFA azeotrope, and the product is triturated with diethyl ether to achieve quantitative yield. Structural confirmation employs:
- ¹H-NMR : δ 9.04 (s, 2H, NH), 5.04 (d, J = 20.5 Hz, 1H), 3.83–3.73 (m, 9H, OCH₃ and CH₃).
- ¹³C-NMR : δ 165.20 (C=O), 54.58–49.18 (phosphoryl and ester carbons).
- IR : Peaks at 1761 cm⁻¹ (ester C=O) and 1218 cm⁻¹ (P=O).
- HRMS : [M+Na]⁺ calculated 220.0351, observed 220.0355 .
Q. How does the phosphoryl group influence reactivity in Horner–Wadsworth–Emmons (HWE) reactions?
Advanced
The phosphoryl group acts as a strong electron-withdrawing moiety, enhancing the acidity of α-hydrogens and stabilizing the intermediate enolate. This facilitates the formation of α,β-unsaturated esters with high stereoselectivity. For example, derivatives of this compound serve as precursors to Still–Gennari reagents, enabling Z-selective olefinations due to steric and electronic effects of the phosphoryl and ester groups . Researchers should optimize solvent polarity (e.g., THF vs. DCM) and base strength (e.g., NaH vs. K₂CO₃) to control diastereoselectivity.
Q. What strategies prevent racemization during Boc-group deprotection?
Advanced
Racemization at the α-amino position can occur under acidic conditions. Key mitigation strategies include:
- Conducting deprotection at 0°C to minimize thermal side reactions.
- Using TFA in DCM, which provides rapid cleavage while limiting prolonged acid exposure.
- Avoiding bases during workup until the Boc group is fully removed.
Post-reaction, trituration with Et₂O ensures minimal handling of the hygroscopic free amine .
Q. How can NMR spectroscopy detect impurities or side products in this compound?
Basic
¹H-NMR is critical for identifying common impurities:
- Residual TFA : Look for signals near δ 11–12 ppm (COOH) or δ 3.4–3.6 ppm (TFA salts).
- Incomplete deprotection : Unremoved Boc groups show δ 1.4 ppm (tert-butyl).
- Hydrolysis products : Peaks near δ 3.6 ppm (free –PO(OCH₃)₂ hydrolysis) or δ 3.2 ppm (methanol from ester hydrolysis).
Quantitative ³¹P-NMR can also assess phosphoryl-group integrity, with typical shifts at δ 20–25 ppm .
Q. What purification methods are optimal for isolating this compound?
Advanced
- Trituration : Effective for removing polar byproducts (e.g., TFA salts) using Et₂O, yielding >95% purity .
- Column Chromatography : Required for non-polar impurities (e.g., dimerized phosphoryl species). Use silica gel with gradients of ethyl acetate/hexane (1:4 to 1:1) .
- Recrystallization : Limited due to the compound’s oily nature but feasible in EtOAc/hexane at −20°C.
Q. How does steric hindrance from the tert-butoxycarbonyl group affect downstream reactivity?
Advanced
The Boc group shields the amino moiety, preventing undesired nucleophilic attacks during phosphoryl-group activation. However, in HWE reactions, its bulkiness can reduce enolate formation rates. Comparative studies with smaller protecting groups (e.g., Fmoc) show faster kinetics but lower stereoselectivity. Adjusting reaction temperature (e.g., −78°C for slower, controlled enolate generation) can counteract this trade-off .
Q. What spectroscopic techniques differentiate between keto and enol tautomers in derivatives?
Advanced
- ¹H-NMR : Enol tautomers exhibit downfield-shifted α-H (δ 5.5–6.5 ppm) and broad OH signals.
- IR : Keto forms show C=O stretches at ~1700 cm⁻¹, while enol forms display O–H stretches at 3200–3500 cm⁻¹.
- ¹³C-NMR : Enolic carbons resonate at δ 90–100 ppm, distinct from keto carbonyls (δ 165–175 ppm) .
Q. How can researchers troubleshoot low yields in phosphoryl-acetate couplings?
Advanced
Common issues and solutions:
- Moisture Sensitivity : Use rigorously dried solvents and inert atmosphere.
- Side Reactions : Add 4Å molecular sieves to sequester water.
- Incomplete Activation : Pre-activate the phosphoryl group with Cl⁻ or F⁻ sources (e.g., TMSCl) .
Q. What computational methods predict the stereochemical outcome of HWE reactions using this compound?
Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict E/Z selectivity. Parameters include:
- Dihedral Angles : Between phosphoryl and ester groups.
- Solvent Effects : PCM models for solvation energy.
Experimental validation via NOESY (for olefin geometry) and HPLC (enantiomer separation) is critical .
Q. How does the compound’s stability vary under different storage conditions?
Basic
Properties
IUPAC Name |
methyl 2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHAPRKTPAREGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327936, DTXSID90920329 | |
Record name | Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89524-98-1, 90548-94-0 | |
Record name | Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Boc-alpha-phosphonoglycine trimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.